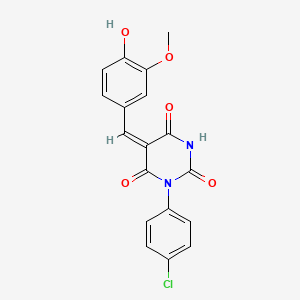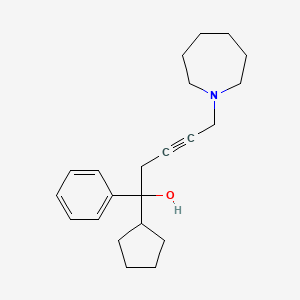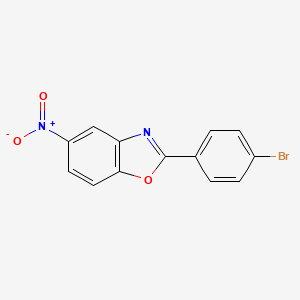
2-(4-chlorophenoxy)-N'-(4-methylbenzylidene)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-clorofenoxi)-N’-(4-metilbencilideno)acetohidrazida es un compuesto orgánico con una estructura compleja, que presenta tanto grupos clorofenoxi como metilbencilideno.
Métodos De Preparación
La síntesis de 2-(4-clorofenoxi)-N’-(4-metilbencilideno)acetohidrazida generalmente implica la reacción de ácido 4-clorofenoxiacético con hidrato de hidracina para formar la hidrazida correspondiente. Este intermedio se hace reaccionar luego con 4-metilbenzaldehído en condiciones de reflujo para producir el producto final. Las condiciones de reacción a menudo incluyen el uso de solventes como etanol o metanol y pueden requerir catalizadores para aumentar la velocidad de reacción.
Análisis De Reacciones Químicas
2-(4-clorofenoxi)-N’-(4-metilbencilideno)acetohidrazida puede experimentar diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción se puede llevar a cabo utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno, lo que lleva a la formación de los óxidos correspondientes.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio, lo que resulta en la formación de derivados reducidos.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, donde el grupo clorofenoxi puede ser reemplazado por otros nucleófilos en condiciones apropiadas.
Aplicaciones Científicas De Investigación
2-(4-clorofenoxi)-N’-(4-metilbencilideno)acetohidrazida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como un bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Se estudia el compuesto por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se está llevando a cabo la investigación para explorar su potencial como intermedio farmacéutico.
Industria: Se utiliza en el desarrollo de nuevos materiales y como precursor en la síntesis de agroquímicos.
Mecanismo De Acción
El mecanismo de acción de 2-(4-clorofenoxi)-N’-(4-metilbencilideno)acetohidrazida implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando diversos efectos biológicos. Las vías y los objetivos exactos aún están bajo investigación, pero se cree que el compuesto puede interferir con procesos celulares como la replicación del ADN y la síntesis de proteínas.
Comparación Con Compuestos Similares
2-(4-clorofenoxi)-N’-(4-metilbencilideno)acetohidrazida se puede comparar con compuestos similares como:
Ácido 2-metil-4-clorofenoxiacético (MCPA): Este compuesto se utiliza como herbicida y tiene características estructurales similares pero aplicaciones diferentes.
Ácido 4-clorofenoxiacético: Otro compuesto relacionado utilizado en la regulación del crecimiento de las plantas.
4-metilbenzaldehído: Un precursor utilizado en la síntesis de varios compuestos orgánicos.
La singularidad de 2-(4-clorofenoxi)-N’-(4-metilbencilideno)acetohidrazida radica en sus características estructurales combinadas, que confieren propiedades químicas y biológicas específicas que no se encuentran en los componentes individuales.
Propiedades
Número CAS |
106825-36-9 |
|---|---|
Fórmula molecular |
C16H15ClN2O2 |
Peso molecular |
302.75 g/mol |
Nombre IUPAC |
2-(4-chlorophenoxy)-N-[(E)-(4-methylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H15ClN2O2/c1-12-2-4-13(5-3-12)10-18-19-16(20)11-21-15-8-6-14(17)7-9-15/h2-10H,11H2,1H3,(H,19,20)/b18-10+ |
Clave InChI |
MHXIDJHECQNMPU-VCHYOVAHSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=C(C=C2)Cl |
SMILES canónico |
CC1=CC=C(C=C1)C=NNC(=O)COC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(2-chlorobenzyl)-8-[(2-methoxyethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11682609.png)
![4-{(E)-[({[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}benzoic acid](/img/structure/B11682614.png)
![(5E)-5-{[5-(2,3-Dichlorophenyl)furan-2-YL]methylidene}-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11682620.png)
![4-((E)-{[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazono}methyl)benzoic acid](/img/structure/B11682626.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11682631.png)

![1-(4-Chloro-2-nitrophenyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B11682650.png)
![Ethyl 2-[(4-fluorobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11682658.png)
![(5E)-5-[(4-chloro-3-nitrophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11682660.png)
![{4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B11682668.png)
![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11682671.png)

![2-{1-(4-chlorophenyl)-3-[2-(4-chlorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B11682699.png)

